molecular formula C15H22N2O B568034 4-(1-Benzylpyrrolidin-3-yl)morpholine CAS No. 1245646-52-9

4-(1-Benzylpyrrolidin-3-yl)morpholine

Cat. No.: B568034
CAS No.: 1245646-52-9
M. Wt: 246.354
InChI Key: RWCVUCABYYOWJT-UHFFFAOYSA-N
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Description

4-(1-Benzylpyrrolidin-3-yl)morpholine is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol It is characterized by the presence of a morpholine ring attached to a benzyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with a benzyl-substituted pyrrolidine precursor. One common method involves the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the benzyl-substituted pyrrolidine . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Benzylpyrrolidin-3-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Phenylpyrrolidin-3-yl)morpholine
  • 4-(1-Benzylpiperidin-3-yl)morpholine
  • 4-(1-Benzylpyrrolidin-2-yl)morpholine

Uniqueness

4-(1-Benzylpyrrolidin-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Properties

IUPAC Name

4-(1-benzylpyrrolidin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-16-7-6-15(13-16)17-8-10-18-11-9-17/h1-5,15H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCVUCABYYOWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677461
Record name 4-(1-Benzylpyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-52-9
Record name 4-(1-Benzylpyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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